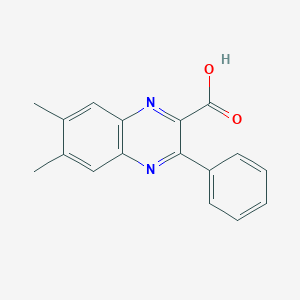

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid

Description

Properties

IUPAC Name |

6,7-dimethyl-3-phenylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-8-13-14(9-11(10)2)19-16(17(20)21)15(18-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFNONZBCABYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2,3-diaminotoluene with benzil in the presence of acetic acid, leading to the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of quinoxaline-2,3-dicarboxylic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated quinoxaline derivatives.

Scientific Research Applications

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester, a quinoxaline derivative with the molecular formula C19H18N2O2, is significant in medicinal chemistry because of its wide-ranging biological activities. Quinoxaline derivatives, characterized by a benzene ring fused to a pyrazine ring, are known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Scientific Research Applications

This compound ethyl ester is used in a variety of scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex quinoxaline derivatives.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine Research is being done to explore its potential as a therapeutic agent for various diseases.

- Industry It is used to develop materials with specific properties, like organic light-emitting diodes (OLEDs) and other electronic devices.

The biological activity of this compound ethyl ester can be attributed to several mechanisms:

- Anticancer Activity Quinoxaline derivatives inhibit cancer cell proliferation through pathways including apoptosis induction and cell cycle arrest. The compound has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia) cells.

- Antimicrobial Properties The compound exhibits antibacterial and antifungal activities, making it a potential candidate for treating infections caused by resistant pathogens.

- Anti-inflammatory Effects Research suggests quinoxaline derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound ethyl ester. One study reported the compound had anticancer properties, demonstrating significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia) cells. Other studies have shown that quinoxaline derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant pathogens, as well as anti-inflammatory effects, suggesting they can modulate inflammatory pathways and potentially provide therapeutic benefits in diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Substituents and Functional Groups

*Estimated based on structural analogs.

Structural and Electronic Effects

Substituent Position and Aromaticity The target compound’s phenyl group at C3 allows for π-stacking interactions, whereas 6,7-dimethoxy-2-phenylquinoxaline (phenyl at C2) may exhibit reduced planarity due to steric clashes with adjacent substituents . Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate features a non-aromatic dihydroquinoxaline ring, reducing conjugation and altering reactivity compared to fully aromatic analogs .

Electron-Donating vs. Electron-Withdrawing Groups Methoxy groups (6,7-dimethoxy derivatives) increase electron density, enhancing nucleophilicity. In contrast, trifluoromethyl (CF₃) and chloro groups () withdraw electrons, stabilizing the quinoxaline core but reducing solubility . The carboxylic acid group in the target compound offers acidity (pKa ~4-5), while ester or amide derivatives (e.g., ’s carboxamide) neutralize this effect, improving oral bioavailability .

Table 2: Inferred Properties Based on Substituents

*Estimated using fragment-based methods (e.g., Crippen’s method).

Notable Contrasts

- Quinoline vs. Quinoxaline: 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid () has a single nitrogen in its heterocycle, reducing basicity compared to quinoxalines. This structural difference impacts binding to biological targets like topoisomerases .

- Carboxamide vs. Carboxylic Acid: 6,7-Dimethyl-3-(propylamino)quinoxaline-2-carboxamide () replaces COOH with CONH2, eliminating acidity but enabling hydrogen bonding with proteases or receptors .

Biological Activity

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The presence of a carboxylic acid group enhances its reactivity and biological activity. Its chemical formula is C13H12N2O2, and it exhibits properties that facilitate interactions with various biological targets.

Quinoxaline derivatives, including this compound, interact with multiple molecular targets, leading to a variety of biological effects:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 4.4 to 22.11 μM .

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity Type | Effectiveness (IC50) | Target Organism/Cell Line |

|---|---|---|

| Antimicrobial | Varies | Mycobacterium tuberculosis, Staphylococcus aureus |

| Anticancer | 4.4 - 22.11 μM | MCF-7, HCT116 |

| Anti-inflammatory | Moderate | Various inflammatory models |

| Antioxidant | Moderate | Cellular models |

Case Studies

- Anticancer Efficacy : A study evaluating the anticancer activity of quinoxaline derivatives reported that this compound significantly inhibited the proliferation of MCF-7 cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of BCL2 family proteins .

- Antimicrobial Activity : In another study, the compound was tested against M. tuberculosis strains and exhibited potent activity compared to standard treatments. This highlights its potential as a novel therapeutic agent in combating drug-resistant tuberculosis .

- Anti-inflammatory Mechanism : The anti-inflammatory properties were assessed in vitro using macrophage models, where the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the established synthetic routes for 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via Friedländer condensation or cyclization of substituted o-phenylenediamines with diketones. Key steps include:

- Precursor preparation : Use 6,7-dimethyl-1,2-diketone derivatives and substituted anilines for quinoxaline core formation.

- Carboxylic acid introduction : Post-cyclization oxidation (e.g., KMnO₄ or RuO₄) of methyl/aldehyde groups at position 2.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product . Yield optimization requires precise control of stoichiometry, temperature (80–120°C), and inert atmosphere (N₂/Ar) to minimize side reactions like over-oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dimethyl groups at 6,7-positions and phenyl at position 3).

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 307.12).

- X-ray crystallography : Resolves steric effects of dimethyl and phenyl groups on planarity (CCDC data for related quinoxalines show dihedral angles <10° between aromatic rings) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H broad peak (~2500–3500 cm⁻¹) confirm functionalization .

Q. What biological or pharmacological activities have been reported for quinoxaline-2-carboxylic acid derivatives?

While direct data on this compound is limited, structurally similar derivatives (e.g., 3-Methylquinoxaline-2-carboxylic acid) exhibit:

- Antimicrobial activity : Inhibition of E. coli and S. aureus (MIC ~50–100 µg/mL) via disruption of membrane integrity.

- Enzyme inhibition : Interaction with dihydrofolate reductase (DHFR) and kinases, suggesting potential in cancer research.

- Metabolite roles : Carbadox metabolites (e.g., methylquinoxaline derivatives) highlight metabolic stability and toxicity profiles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) optimize the synthesis of this compound?

- Reaction path algorithms : Quantum chemical calculations (e.g., Gaussian, ORCA) predict transition states and intermediates for cyclization steps.

- Descriptor-based screening : Machine learning models (e.g., ICReDD’s workflow) identify optimal solvent systems (e.g., DMF vs. THF) and catalysts (e.g., FeCl₃ vs. H₂SO₄) to reduce trial-and-error experimentation .

- Thermodynamic profiling : Gibbs free energy calculations guide temperature selection to favor product formation over side reactions like decarboxylation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray crystal symmetry)?

Discrepancies arise from dynamic vs. static structures:

- Dynamic NMR : Variable-temperature ¹H NMR detects hindered rotation of phenyl groups (e.g., coalescence temperature ~100°C).

- Crystallographic symmetry : X-ray data may show averaged positions due to disorder, requiring refinement tools (e.g., SHELXL) to model occupancy .

- Complementary techniques : Pair Raman spectroscopy with XRD to confirm substituent orientation .

Q. How does regioselectivity in quinoxaline functionalization impact downstream applications?

- Electronic effects : Electron-withdrawing carboxylic acid groups direct electrophilic substitution to position 5 or 7.

- Steric hindrance : 6,7-Dimethyl groups block functionalization at adjacent positions, favoring meta-substitution on the phenyl ring.

- Catalytic tuning : Pd-catalyzed C-H activation (e.g., with directing groups like pyridine) enables selective modification for drug conjugate synthesis .

Q. What are the stability challenges for this compound under varying experimental conditions?

- Thermal degradation : TGA-DSC reveals decomposition >200°C, necessitating low-temperature storage (<4°C).

- Photoreactivity : UV-Vis studies show λmax ~320 nm; light exposure in polar solvents (e.g., MeOH) accelerates decarboxylation.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent nitro-substitution or ring cleavage .

Methodological Tables

Table 1: Key Synthetic Parameters for Quinoxaline Derivatives

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | Higher T favors cyclization but risks decarboxylation |

| Solvent Polarity | DMF > THF > EtOH | Polar aprotic solvents enhance solubility |

| Oxidation Agent | KMnO₄ (pH 7–9) | Selective for methyl → carboxylic acid conversion |

Table 2: Comparative Biological Activities of Quinoxaline Derivatives

| Derivative | Target Organism | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| 3-Methylquinoxaline-2-carboxylic acid | E. coli | 58 µg/mL | Membrane disruption |

| 6-Nitroquinoxaline | DHFR enzyme | 12 µM | Competitive inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.